molecular formula C18H23N3O4S2 B2782344 N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 921995-31-5

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2782344
CAS No.: 921995-31-5
M. Wt: 409.52
InChI Key: CIIFOXZXDNQOOA-UHFFFAOYSA-N
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Description

N-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a thiazole-based sulfonamide derivative featuring a seven-membered azepane ring connected via an acetamide linker. Thiazole derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities . The azepane moiety may enhance lipophilicity and influence pharmacokinetic behavior compared to smaller heterocycles like piperazine .

Properties

IUPAC Name

N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-15-6-8-16(9-7-15)27(23,24)20-18-19-14(13-26-18)12-17(22)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFOXZXDNQOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxybenzenesulfonamide group through sulfonation reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonamide group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the methoxybenzenesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole ring or the methoxybenzenesulfonamide moiety.

Scientific Research Applications

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological diseases and as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects in diseases like Alzheimer’s or cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several sulfonamide- and thiazole-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and bioactivity:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Bioactivity References
Target Compound Thiazole-sulfonamide Azepane ring, 4-methoxybenzenesulfonamide ~465.6* Not explicitly reported in evidence; inferred potential for kinase/P-gp modulation
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) Thiazole-sulfonamide 2-hydroxy-4-methoxyphenyl, 4-methoxybenzenesulfonamide 436.5 IC₅₀: 4.0 µM (AGS cells), 4.4 µM (HT-29 cells)
Compound 4 (Piperazine derivative) Thiazole-acetamide-piperazine 4-bromophenyl, 4-chlorophenyl-piperazine 678.5 P-gp inhibition; increased paclitaxel bioavailability by 56–106.6%
Compound 5g Thiazole-sulfonamide-piperazine 4-methoxybenzenesulfonamide, benzo[d]thiazol-piperazine 446.5 Antiproliferative activity (exact IC₅₀ unreported)
GSK1570606A Thiazole-acetamide 4-fluorophenyl, pyridin-2-yl 345.4 Kinase inhibition (specific targets not detailed in evidence)

*Estimated based on structural analogs.

Key Differences and Implications

Azepane vs. Piperazine Rings: The target compound’s azepane (7-membered ring) may confer greater conformational flexibility and altered binding kinetics compared to piperazine (6-membered) analogs like Compound 4 and 5g. This could influence interactions with targets like P-glycoprotein (P-gp) or kinases .

Sulfonamide Substitution: The 4-methoxybenzenesulfonamide group in the target compound is structurally analogous to Compound 13c, which exhibits potent anticancer activity (IC₅₀: 4.0 µM). This suggests the methoxy group enhances cellular permeability or target affinity compared to unsubstituted sulfonamides .

Biological Activity Trends :

  • Thiazole-sulfonamide hybrids with electron-donating groups (e.g., methoxy in Compound 13c) outperform those with electron-withdrawing groups (e.g., nitro in Compound 5e) in anticancer assays .
  • Piperazine-linked thiazoles (e.g., Compound 4) excel in pharmacokinetic modulation, while azepane analogs remain underexplored in this context .

Research Findings and Pharmacological Potential

  • However, its azepane moiety may require optimization for cytotoxicity balance .
  • Enzyme Inhibition : Analogous compounds (e.g., GSK1570606A) target kinases, implying the azepane-thiazole-sulfonamide scaffold could be repurposed for multitarget kinase inhibition .
  • Synthetic Feasibility : The compound can be synthesized via routes similar to and , involving nucleophilic substitution and cyclization reactions .

Biological Activity

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 921995-31-5

The compound features a thiazole ring, an azepane moiety, and a methoxybenzenesulfonamide group, which contribute to its unique chemical reactivity and biological properties.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit MCT1 (monocarboxylate transporter 1), which is often upregulated in various cancer types. This inhibition can disrupt metabolic pathways essential for cancer cell survival and proliferation.
  • DNA Binding : Research indicates that related sulfonamide complexes demonstrate significant DNA-binding properties, suggesting potential anticancer activity through interference with DNA replication and repair mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

Anticancer Properties

This compound has demonstrated notable anticancer activity in several studies:

  • In Vitro Studies : Cell line assays have shown that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities are under investigation but suggest effective potency against these malignancies.
  • Mechanistic Insights : The compound's ability to inhibit MCT1 leads to altered lactate transport and energy metabolism in cancer cells, ultimately promoting apoptosis.

Antimicrobial Activity

Emerging data also indicate that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results that warrant further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamideSulfamoyl groupAnticancer activity via different pathways
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamidePiperazine moietyNeuroactive properties; enzyme inhibition

The unique combination of thiazole and azepane structures in this compound may provide distinct advantages over these compounds in terms of specificity and potency against certain targets.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers. Further analysis revealed alterations in metabolic pathways consistent with MCT inhibition.

Study 2: Neuroprotective Potential

In another study focused on neuroprotection, the compound was tested on neuronal cell cultures exposed to amyloid-beta toxicity. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, indicating its potential role in Alzheimer's disease management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of a thiazole precursor (e.g., 2-aminothiazole derivative) with azepane via a ketoethyl linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Step 2 : Sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, azepane protons at δ ~1.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen-bonding networks (if crystalline) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Assay Design :

  • Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) using 48–72 hr incubations, with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase or kinases, given the sulfonamide moiety’s known interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Parameter Optimization :

  • Temperature : Lowering reaction temperatures during sulfonylation (0–5°C) to minimize byproducts .
  • Catalyst Screening : Testing DMAP or pyridine derivatives to enhance acylation efficiency .
  • Solvent Effects : Comparing polar aprotic solvents (DMF vs. DMSO) for intermediate solubility and reaction kinetics .
    • Yield Tracking : Use HPLC or TLC (silica gel, UV visualization) for real-time monitoring .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., azepane methylene groups) and confirm coupling pathways .
  • Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) to validate experimental assignments .
    • Isotopic Labeling : Synthesizing ¹³C-labeled analogs to trace carbon connectivity in complex regions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting substituent effects?

  • SAR Design :

  • Variation of Substituents :
  • Replace azepane with smaller rings (e.g., piperidine) to assess steric effects on bioactivity .
  • Modify the methoxy group to electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to evaluate electronic/steric contributions .
  • Biological Testing : Parallel evaluation of analogs in enzyme inhibition (e.g., IC₅₀ shifts) and cytotoxicity assays .
    • Data Analysis : Multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What methodologies are suitable for studying enzyme interactions and binding mechanisms?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) and kinetics (kon/koff) for target enzymes .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on sulfonamide-enzyme hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can stability issues in biological media (e.g., plasma) be systematically addressed?

  • Degradation Studies :

  • Incubation Conditions : Expose compound to PBS (pH 7.4) or human plasma at 37°C, sampling at 0, 6, 12, 24 hr .
  • Analytical Tools : HPLC-UV or LC-MS to quantify parent compound degradation and identify metabolites .
  • Stabilization Strategies : Co-administration with protease inhibitors or formulation in liposomes to enhance half-life .

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